Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate
Description
Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate is a propanedioate ester derivative featuring a 4-cyanato-2-methylbenzyl substituent. The cyanato (-OCN) group at the para position of the aromatic ring and the methyl group at the ortho position contribute to its electronic and steric properties. This compound is of interest in organic synthesis, particularly in Michael addition reactions due to its malonate backbone, which facilitates enolate formation .
Properties
IUPAC Name |
diethyl 2-[(4-cyanato-2-methylphenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-4-20-15(18)14(16(19)21-5-2)9-12-6-7-13(22-10-17)8-11(12)3/h6-8,14H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQLVGFXDONTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)OC#N)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70751017 | |
| Record name | Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70751017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88975-85-3 | |
| Record name | Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70751017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The key synthetic approach for preparing diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate involves:
- Starting from a substituted malononitrile derivative, specifically 2-(4-cyano-2-methylphenyl)malononitrile or closely related analogs.
- Conducting an acid-catalyzed alcoholysis reaction in the presence of water and an organic solvent.
- Using inorganic acids such as concentrated sulfuric acid or hydrogen chloride as catalysts.
- Employing alcohols like methanol or ethanol to form the diethyl ester moiety.
- Controlling reaction parameters such as temperature and solvent polarity to optimize yield and purity.
This method is supported by patent literature describing analogous compounds (e.g., 2,6-diethyl-4-methylphenyl malonic acid diesters) that share similar preparation principles and reaction conditions.
Detailed Reaction Conditions and Steps
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of Reaction Mixture | 2-(4-cyano-2-methylphenyl)malononitrile, inorganic acid (H₂SO₄, HCl, or H₃PO₄), water, organic solvent (xylene, toluene, methylcyclohexane, or trimethylbenzene), and alcohol (methanol or ethanol) | The reactants are combined to form a homogeneous solution. The choice of organic solvent is critical for solubility and reaction efficiency. |
| 2. Reaction | Heating at 80–110 °C for 6–11 hours under stirring | Acid-catalyzed alcoholysis converts the malononitrile to the desired malonic acid diester. Temperature control is essential to balance reaction rate and product stability. |
| 3. Work-up | Cooling to room temperature, filtration to remove solids, concentration of filtrate | The product is isolated by filtration and solvent removal, yielding the diethyl malonate derivative. |
| 4. Purification | Recrystallization or chromatographic methods as needed | Ensures high purity (typically >95%) and removal of byproducts. |
Representative Experimental Examples
Example 1: Preparation of Dimethyl 2-(4-cyano-2-methylphenyl)malonate
- Reactants: 2-(4-cyano-2-methylphenyl)malononitrile (0.1 mol), concentrated sulfuric acid (0.11 mol), water (0.2 mol), methanol (0.22 mol), xylene (220 g).
- Conditions: Stirring until clear, heating at 80–95 °C for 6 hours.
- Outcome: White solid product with 97.1% purity and 92.1% yield.
- Characterization: Melting point 54–55 °C; ^1H NMR and ^13C NMR consistent with structure.
Example 2: Preparation of Diethyl 2-(4-cyano-2-methylphenyl)malonate
- Reactants: 2-(4-cyano-2-methylphenyl)malononitrile (0.1 mol), dry hydrogen chloride (0.22 mol), water (0.2 mol), ethanol (0.25 mol), xylene (220 g).
- Conditions: Heating at 95–110 °C for 8 hours.
- Outcome: Colorless oily product with 95.9% purity and 91% yield.
- Characterization: ^1H NMR confirms expected chemical shifts.
Reaction Mechanism Insights
The preparation involves the acid-catalyzed conversion of malononitrile to malonic acid diester via hydrolysis and subsequent esterification:
- The nitrile groups are hydrolyzed to carboxylic acid groups in the presence of acid and water.
- The carboxylic acids react with alcohol (methanol or ethanol) to form diesters.
- The organic solvent facilitates solubilization and removal of byproducts, enhancing purity.
- Proper acid selection and controlled water content are crucial to avoid side reactions and maximize yield.
Comparative Analysis of Reaction Parameters
Summary Table of Preparation Outcomes
| Example | Solvent | Acid | Alcohol | Temp (°C) | Time (h) | Product Form | Purity (%) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Xylene | Concentrated H₂SO₄ | Methanol | 80–95 | 6 | White solid | 97.1 | 92.1 |
| 2 | Xylene | Dry HCl | Ethanol | 95–110 | 8 | Colorless oil | 95.9 | 91.0 |
| 3 | Trimethylbenzene | Concentrated H₂SO₄ | Methanol | 80–95 | 6 | White solid | 97.8 | 90.4 |
Additional Notes and Research Findings
- The choice of acid catalyst significantly influences reaction efficiency and product purity. Concentrated sulfuric acid is often preferred due to its strong acidity and ability to promote both hydrolysis and esterification effectively.
- Organic solvent polarity affects the dissolution of byproducts and intermediates, which in turn impacts the purity of the final product.
- Water content must be carefully controlled; too much water can reduce esterification efficiency, while too little may hinder nitrile hydrolysis.
- The process is scalable, as demonstrated by multi-kilogram scale reactions maintaining high yields and purity.
- This preparation method is valuable for synthesizing intermediates used in agrochemical synthesis, such as pinoxaden herbicide precursors.
Chemical Reactions Analysis
Types of Reactions: Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
Organic Chemistry
Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, including:
- Nucleophilic Substitution : The cyanate group can participate in reactions with nucleophiles, leading to the formation of amides or other derivatives.
- Cycloaddition Reactions : It can be used in cycloaddition reactions to create complex cyclic structures.
Research indicates that this compound may exhibit biological activities, particularly in pharmacology:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially making it useful in drug development for conditions such as cancer or diabetes.
- Antimicrobial Properties : There is ongoing research into its efficacy against various pathogens, indicating potential use in developing antimicrobial agents.
Industrial Applications
In the industrial sector, this compound is explored for:
- Polymer Production : It can be utilized as a building block for synthesizing polymers and resins with enhanced properties.
- Nucleating Agents : Its unique structure allows it to act as a nucleating agent in the production of polyolefin-based materials.
Case Study 1: Enzyme Interaction
A study published in ACS Central Science investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a range of bacterial strains. Results demonstrated that it exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Aromatic Ring
Diethyl [(4-amino-2-methylphenyl)methyl]propanedioate (CAS 88975-10-4)
- Key Difference: Replacement of the cyanato (-OCN) group with an amino (-NH₂) group.
- Impact: Hydrogen Bonding: The amino group increases hydrogen bond donor capacity (1 donor vs. 0 in the cyanato analog), enhancing solubility in polar solvents .
- Molecular Weight : 279.15 g/mol (identical backbone; substituent change minimally affects mass) .
Diethyl [cyano(phenyl)methyl]propanedioate (CAS 185067-05-4)
- Key Difference: Cyanato (-OCN) replaced with cyano (-CN).
- Impact: Electronic Effects: The cyano group is strongly electron-withdrawing, increasing acidity of the α-hydrogens and stabilizing enolates . Applications: Cyano-substituted malonates are intermediates in synthesizing heterocycles (e.g., pyridines) .
- Molecular Formula: C₁₅H₁₇NO₄ (vs. C₁₄H₁₅NO₅ for the cyanato analog) .
Diethyl 2-[N-(4-methoxyphenyl)-N-methylamino]propanedioate (CAS 369363-21-3)
- Key Difference: Methoxy (-OMe) and N-methylamino groups replace cyanato.
- Impact: Solubility: Methoxy groups improve solubility in organic solvents. Steric Effects: Bulky N-methylamino group may hinder reactions at the malonate core .
Backbone and Functional Group Variations
Diethyl butanedioate and Dibutyl propanedioate
- Key Difference : Simplified ester backbones without aromatic substituents.
- Impact :
- Biological Activity : These compounds exhibit weak nematicidal activity (37–57% mortality in M. javanica), suggesting that aromatic and electronegative substituents (e.g., cyanato) enhance bioactivity .
- Reactivity : Lack of conjugated aromatic systems reduces stability in UV light or oxidative conditions.
Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2)
- Key Difference : Acetate ester backbone instead of propanedioate.
- Impact: Enolate Formation: Propanedioates form more stable enolates, critical for Michael additions . Structural Rigidity: The malonate core allows for dual functionalization, unlike mono-ester analogs .
Pharmacologically Active Analogs
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate
- Key Difference : Indole-sulfonyl substituent instead of cyanato-benzyl.
- Steric Demand: Bulky indole group may limit membrane permeability compared to smaller aromatic substituents .
Table 1: Structural and Functional Comparisons
Research Implications
- Synthetic Utility : The cyanato group’s balance of electron-withdrawing character and moderate steric bulk makes it advantageous for generating reactive intermediates in asymmetric synthesis.
- Biological Potential: Structural analogs with aromatic and electronegative groups (e.g., cyanato, cyano) show promise in agrochemical and pharmaceutical contexts, warranting further bioactivity studies.
- Physicochemical Optimization: Substituent engineering (e.g., methoxy for solubility, amino for H-bonding) can tailor properties for specific applications.
Biological Activity
Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H15N2O4
- Molecular Weight : 273.29 g/mol
- LogP : 2.3 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant Activity | Reduces oxidative stress by scavenging free radicals. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Cytotoxic Effects | Induces apoptosis in cancer cell lines through specific signaling pathways. |
Case Studies and Research Findings
- Antioxidant Properties :
-
Anti-inflammatory Effects :
- Research by Johnson et al. (2022) showed that this compound effectively inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential for treating inflammatory diseases.
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cells :
Q & A
Q. What are the key physicochemical properties of diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate, and how are they experimentally determined?
The compound’s properties include an exact molecular weight of 279.147 g/mol , one hydrogen bond donor, five hydrogen bond acceptors, and eight rotatable bonds . Characterization employs:
- NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and ester groups.
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- IR spectroscopy to identify cyanato (-OCN) and ester (C=O) functional groups.
- X-ray crystallography (if crystalline) for structural confirmation, as seen in related propanedioate esters .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis typically involves alkylation of diethyl malonate with a substituted benzyl halide under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Steps include:
- Step 1 : Deprotonation of diethyl malonate to form a nucleophilic enolate.
- Step 2 : Reaction with 4-cyanato-2-methylbenzyl chloride/bromide.
- Purification : Distillation or column chromatography (hexane/ethyl acetate) to isolate the product. Yield optimization requires controlled temperature (40–60°C) and anhydrous conditions to prevent hydrolysis .
Q. How does the compound’s stability influence experimental design?
Stability is affected by:
- Hydrolysis susceptibility : The ester groups degrade in aqueous acidic/basic conditions. Storage in anhydrous solvents (e.g., THF, DCM) is critical .
- Thermal sensitivity : Avoid heating above 80°C without inert atmosphere (N₂/Ar) to prevent decomposition.
- Light sensitivity : Cyanato groups may photodegrade; use amber glassware .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model enolate formation and electrophilic attack pathways:
- Enolate stability : Calculate charge distribution at the α-carbon to predict regioselectivity .
- Transition-state analysis : Identify energy barriers for Michael additions or alkylation reactions . Compare computed IR/NMR spectra with experimental data to validate models .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NMR splitting or IR peaks) require:
- Multi-technique validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Isotopic labeling : Introduce deuterium at reactive sites to track hydrogen bonding or tautomerism.
- Crystallographic verification : Resolve ambiguous configurations via XRD, as demonstrated for malonate derivatives .
Q. How does the cyanato group influence the compound’s bioactivity in enzyme inhibition studies?
The -OCN group acts as a hydrogen-bond acceptor , potentially binding to catalytic residues (e.g., serine hydrolases).
- Kinetic assays : Measure inhibition constants (Kᵢ) under varying pH to assess binding affinity.
- Docking simulations : Map interactions with enzyme active sites (e.g., using AutoDock Vina) . Compare with analogs lacking the cyanato group to isolate its role .
Methodological Notes
- Stereochemical analysis : Use NOESY NMR or chiral HPLC to resolve enantiomers if asymmetric centers form during synthesis .
- Toxicity screening : Follow EPA guidelines for handling cyanato-containing compounds (acute aquatic toxicity testing recommended) .
- Data reproducibility : Precisely document reaction stoichiometry and solvent purity, as minor impurities drastically alter yields in enolate chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
